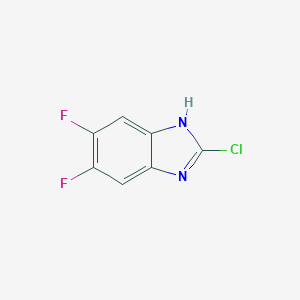

2-chloro-5,6-difluoro-1H-benzimidazole

Übersicht

Beschreibung

2-chloro-5,6-difluoro-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of chlorine and fluorine atoms at the 2, 5, and 6 positions of the benzimidazole ring, respectively. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5,6-difluoro-1H-benzimidazole typically involves the reaction of 4,5-difluoro-1,2-phenylenediamine with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the benzimidazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-5,6-difluoro-1H-benzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to form dihydrobenzimidazoles.

Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions using catalysts like Pd(PPh3)4 and bases like potassium phosphate.

Major Products Formed

Substitution Products: Various substituted benzimidazoles depending on the nucleophile used.

Oxidation Products: Benzimidazole N-oxides.

Reduction Products: Dihydrobenzimidazoles.

Coupling Products: Biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its structure allows for the introduction of various substituents, making it useful in developing novel chemical entities.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes with metals that can exhibit unique catalytic properties.

Biology

- Antimicrobial Properties : Research has indicated that 2-chloro-5,6-difluoro-1H-benzimidazole exhibits significant antimicrobial activity. For instance, derivatives have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Streptococcus faecalis with minimal inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .

- Antiviral Activity : Studies have demonstrated its potential against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus (HSV). The compound's ability to inhibit viral replication is attributed to its interaction with viral enzymes .

Medicine

- Anticancer Agent : The compound has been explored for its anticancer properties due to its ability to inhibit enzymes involved in DNA replication, such as topoisomerases. This mechanism disrupts cancer cell proliferation, making it a candidate for further development in cancer therapies.

- Drug Development : Its derivatives are being investigated for improved lipophilicity to enhance drug penetration through lipid membranes, which is crucial for effective treatment outcomes in cancer patients .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study evaluated various benzimidazole derivatives including this compound for their antimicrobial properties. The results indicated that this compound exhibited potent activity against both gram-positive and gram-negative bacteria, outperforming traditional antibiotics in certain assays .

Case Study 2: Antiviral Potential

In another investigation focusing on antiviral applications, this compound was tested against HCMV. The findings revealed that it effectively reduced viral load in infected cell lines, suggesting its potential as a therapeutic agent against viral infections .

Wirkmechanismus

The mechanism of action of 2-chloro-5,6-difluoro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to the inhibition of cancer cell growth. Additionally, the presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-5-fluoro-1H-benzimidazole

- 2-chloro-6-fluoro-1H-benzimidazole

- 5,6-difluoro-1H-benzimidazole

Uniqueness

2-chloro-5,6-difluoro-1H-benzimidazole is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential therapeutic applications compared to other benzimidazole derivatives .

Biologische Aktivität

2-Chloro-5,6-difluoro-1H-benzimidazole is a benzimidazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique fluorine and chlorine substitutions, which may influence its pharmacological properties. Research has indicated that benzimidazole derivatives can exhibit a wide range of biological activities, including antimicrobial, antiviral, and antiproliferative effects.

The structure of this compound can be described as follows:

- Molecular Formula : CHClFN

- Molecular Weight : 201.68 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives possess significant antimicrobial properties. For instance, studies have shown that various benzimidazole compounds exhibit inhibitory activity against a range of pathogens. In particular:

- Minimum Inhibitory Concentrations (MIC) : In studies involving similar compounds, MIC values for effective derivatives ranged from 0.49 to 0.98 µg/mL against pathogens such as Escherichia coli and Salmonella typhimurium .

- Cytotoxicity : The cytotoxicity of benzimidazole derivatives is often measured using human cell lines, with IC50 values indicating the concentration at which 50% of cells are inhibited. For example, one study reported an IC50 value of 210.23 µg/mL against CCD 841 CoN cells, indicating a favorable therapeutic index when compared to its antimicrobial activity .

Antiviral Activity

The antiviral potential of this compound has been explored in various studies:

- Human Cytomegalovirus (HCMV) : While some benzimidazole derivatives showed activity against HCMV with IC50 values ranging from 3 to 40 µM, the difluoro analog specifically did not exhibit significant antiviral activity .

- Herpes Simplex Virus (HSV) : Similar findings were noted for HSV type 1, where the compound's activity was closely related to its cytotoxicity .

Antiproliferative Activity

Benzimidazole derivatives have also been evaluated for their antiproliferative effects against cancer cell lines:

- MDA-MB-231 Cell Line : Compounds structurally similar to this compound demonstrated significant antiproliferative activity against breast cancer cell lines with MIC values as low as 8 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is significantly influenced by their structural modifications:

| Substitution Position | Effect on Activity |

|---|---|

| Position 2 | Chlorine substitution enhances activity |

| Positions 5 and 6 | Fluorine substitutions improve potency |

| Overall Structure | Presence of halogens generally increases bioactivity |

Case Studies

Several case studies highlight the effective use of benzimidazole derivatives in pharmacological applications:

- Antimicrobial Efficacy : A study synthesized multiple fluoro-benzimidazole derivatives and evaluated their antimicrobial activities against a panel of pathogens. The results indicated that certain derivatives exhibited potent antibacterial properties with low MIC values .

- Antiviral Assessments : Another research effort focused on the antiviral properties of various benzimidazoles against HCMV and HSV. The findings suggested that while some analogs were effective, the specific difluoro compound showed limited efficacy compared to other halogenated variants .

- Cancer Research : Investigations into antiproliferative activities revealed that modifications at specific positions on the benzimidazole scaffold could lead to enhanced anti-cancer effects, particularly in breast cancer models .

Eigenschaften

IUPAC Name |

2-chloro-5,6-difluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFELEJMYVUPGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: The research mentions that 2-chloro-5,6-difluorobenzimidazole itself was inactive against HCMV, while its ribonucleoside derivative showed some activity. Why might this be the case?

A1: While the exact mechanism of action for these benzimidazole derivatives against HCMV is not fully elucidated in the research [], the addition of the ribofuranose sugar moiety in the ribonucleoside derivative likely plays a crucial role. This could be due to several factors:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.